N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound integrates a thieno[3,4-c]pyrazole core with a nitrobenzamide moiety, making it of significant interest in medicinal chemistry and drug development. The molecular formula for this compound is with a molecular weight of approximately 372.44 g/mol. It is primarily sourced from chemical suppliers and research institutions focused on pharmaceutical development and chemical synthesis .
This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse biological activities. It is classified as an organic heterocyclic compound due to the presence of sulfur in its structure. The specific arrangement of functional groups contributes to its potential pharmacological properties, making it a candidate for further research in various therapeutic areas.
The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide typically involves several synthetic steps:
The molecular structure of N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide can be described as follows:
InChI=1S/C18H20N4O4S/c1-10(2)14(22)20-21(19-20)17(26)24(12-6-11(3)23)15(13(12)25)8-7-9(18(27)28)16(21)22/h6-8H,1-5H3,(H,27,28)
This structural representation suggests multiple points for potential interactions with biological targets .
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide exhibits various chemical reactivity patterns typical of thieno[3,4-c]pyrazole derivatives:
The mechanism of action for N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors:
The stability and reactivity can vary based on environmental conditions such as pH and temperature; therefore, careful handling is recommended during laboratory procedures .
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide has potential applications in various scientific fields:
Further research is warranted to explore its pharmacological properties and potential therapeutic applications .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: